

Atebimetinib Poised to Enhance Standard of Care Through Synergistic Combinations

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Compound of Interest

Compound Name: Atebimetinib

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CAMBRIDGE, Mass. – December 17, 2025 – Preclinical and clinical data reveal the promising synergistic potential of **atebimetinib** (IMM-1-104), a novel MEK inhibitor, when combined with standard-of-care chemotherapies and other targeted agents. Developed by Immuneering Corporation, **atebimetinib**'s unique "deep cyclic inhibition" of the MAPK pathway is demonstrating the ability to significantly improve anti-tumor efficacy, as evidenced by both in vivo animal models and compelling patient outcomes in clinical trials.[1][2][3] This guide provides a comprehensive overview of the experimental data supporting the synergistic effects of **atebimetinib** in combination therapies.

Atebimetinib is an oral, once-daily MEK inhibitor that employs a pulsatile mechanism to shut down the MAPK signaling pathway, which is crucial for the growth of many cancers, particularly those with RAS mutations.[1][2][4] Unlike traditional MEK inhibitors that cause continuous pathway blockage leading to toxicity and resistance, **atebimetinib**'s approach allows healthy cells to recover while maintaining pressure on cancer cells.[4] This innovative mechanism is now showing remarkable results in combination with other anti-cancer agents.

Synergistic Efficacy in Pancreatic Cancer: Preclinical and Clinical Validation

The most robust data for **atebimetinib**'s synergistic effect comes from its combination with modified gemcitabine and nab-paclitaxel (mGnP), a standard first-line treatment for pancreatic

cancer.

Preclinical Evidence of Synergy

In preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024, the combination of **atebimetinib** with standard-of-care chemotherapies demonstrated significant synergy in pancreatic cancer models.

In Vivo Xenograft Studies: In a MIA PaCa-2 human pancreatic cancer xenograft model, **atebimetinib** administered in combination with chemotherapies led to nearly complete tumor responses in the majority of animals.^[2] Notably, **atebimetinib** monotherapy showed greater tumor growth inhibition (TGI) than any single or combined chemotherapy regimen tested.^{[3][5]}

Treatment Group	Dose and Schedule	Tumor Growth Inhibition (TGI%) at Day 39
Atebimetinib (IMM-1-104)	125 mg/kg, BID, PO	103%
Gemcitabine (GEM)	60 mg/kg, IP, Q4D	25.2%
Paclitaxel (PAC)	10 mg/kg, IV, Q4D	62.2%
5-Fluorouracil (5FU)	50 mg/kg, IP, Q4D	36.6%
Data from AACR Annual Meeting 2024 poster presentation. ^{[1][3][5]}		

Three-Dimensional Tumor Growth Assays (3D-TGA): In humanized 3D-TGA models of twelve different pancreatic cancer cell lines, **atebimetinib** showed promising additive effects with gemcitabine, paclitaxel, and 5-FU in nine of the twelve models, as assessed by ZIP synergy scores.^[2]

Clinical Trial Validates Preclinical Synergy

Data from the Phase 2a portion of the NCT05585320 clinical trial corroborates the preclinical findings, showing significant improvements in survival rates for patients with first-line pancreatic cancer treated with **atebimetinib** plus mGnP compared to historical benchmarks for mGnP alone.^{[4][6]}

Metric	Atebimetinib + mGnP	Standard of Care (mGnP alone - Historical Benchmark from MPACT trial)
6-Month Overall Survival	94%	~67%
9-Month Overall Survival	86%	~47%
6-Month Progression-Free Survival	72%	~44%
9-Month Progression-Free Survival	53%	~29%
Overall Response Rate (ORR)	39%	23%
Disease Control Rate (DCR)	81%	48%
Clinical data from the Phase 2a portion of the NCT05585320 trial. [4] [6] [7]		

Expanding Combinations to Other Cancers and Therapies

The synergistic potential of **atebimetinib** is being explored in other combinations and cancer types within the ongoing NCT05585320 trial.[\[8\]](#)

- **Atebimetinib** with FOLFIRINOX: In patients with first-line pancreatic cancer, the combination of **atebimetinib** with modified FOLFIRINOX has shown an overall response rate of 50% in early data, which is an improvement over the historical benchmark of 32% for FOLFIRINOX alone.
- **Atebimetinib** with BRAF Inhibitors: For patients with BRAF-mutant melanoma, a cohort of the clinical trial is evaluating **atebimetinib** in combination with the BRAF inhibitor dabrafenib. [\[9\]](#) Preclinical rationale suggests that dual inhibition of the MAPK pathway at both BRAF and MEK can lead to more durable responses.

- **Atebimetinib** with Checkpoint Inhibitors: In melanoma and non-small cell lung cancer (NSCLC), **atebimetinib** is being tested in combination with immune checkpoint inhibitors.[8] There is a strong preclinical basis for this combination, as BRAF/MEK inhibition has been shown to create a more immunogenic tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[10]

Experimental Protocols

MIA PaCa-2 Xenograft Model

- Cell Line: MIA PaCa-2 human pancreatic cancer cells were used.[5]
- Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used for xenograft studies.[11][12]
- Tumor Implantation: MIA PaCa-2 cells are implanted subcutaneously into the flank of the mice.[11]
- Treatment Regimen:
 - **Atebimetinib** (IMM-1-104) was administered orally (PO) twice daily (BID) at a dose of 125 mg/kg.[3][5]
 - Gemcitabine was administered intraperitoneally (IP) every four days (Q4D) at 60 mg/kg.[3][5]
 - Paclitaxel was administered intravenously (IV) every four days (Q4D) at 10 mg/kg.[3][5]
- Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in treated groups to the control group. Tumor volume is typically measured with calipers.[12]

Humanized 3D Tumor Growth Assay (3D-TGA)

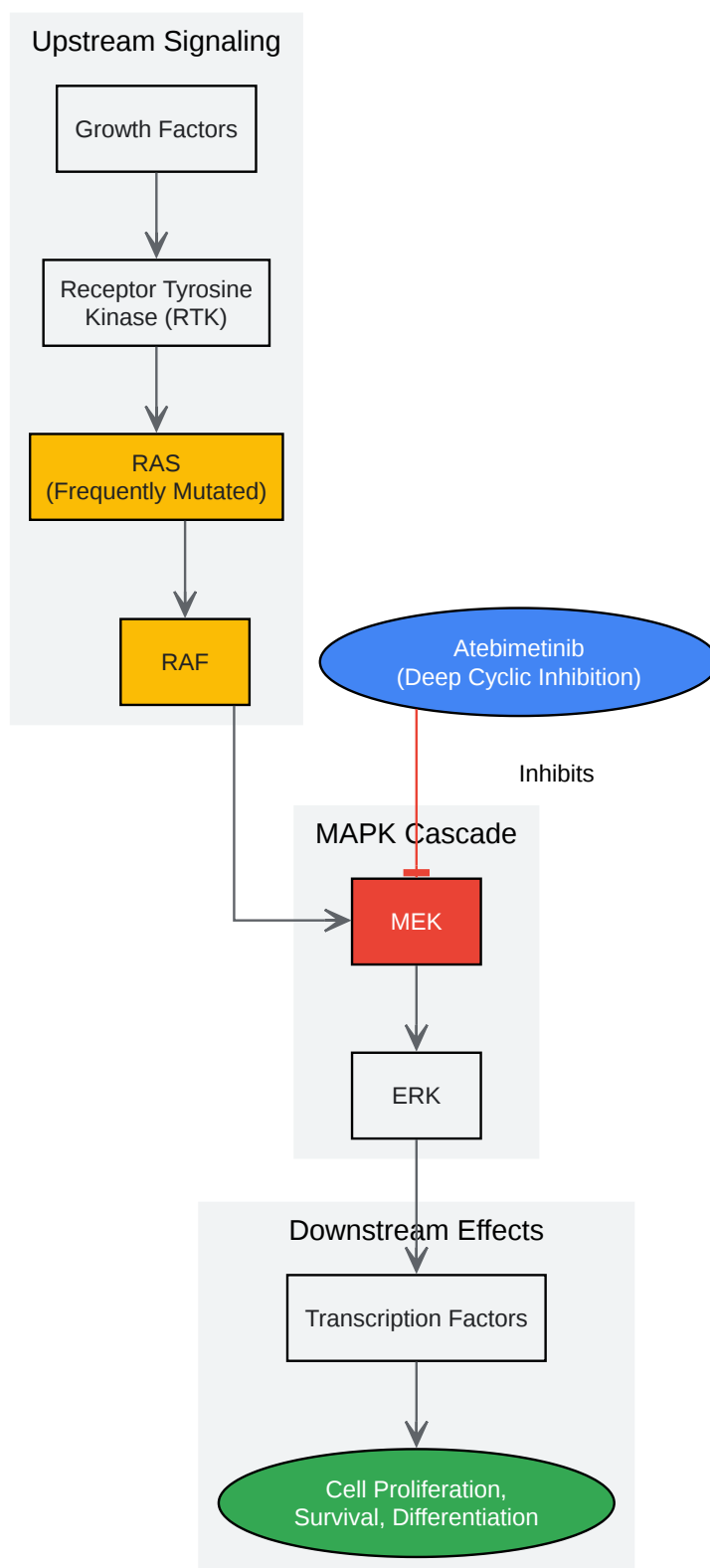
- Model System: This assay uses patient-aligned cancer cell lines cultured in a 3D matrix that mimics the tumor microenvironment.[2]

- Cell Lines: Twelve pancreatic cancer cell lines were evaluated, including MIA PaCa-2, PA-TU-8988S, CFPAC-1, HPAF-II, Panc 03.27, PSN-1, Panc 10.05, Capan-1, and HPAC.[2]
- Procedure:
 - Cancer cells are seeded in ultra-low attachment plates to form spheroids.
 - Spheroids are embedded in a basement membrane-like matrix.
 - Drugs are added at various concentrations, alone and in combination.
 - Cell viability is assessed after a set incubation period (e.g., 72-96 hours) using assays that measure ATP content (e.g., CellTiter-Glo® 3D).
- Synergy Analysis: The Zero Interaction Potency (ZIP) model was used to calculate synergy scores, where a score between -10 and +10 is considered additive.[2]

Clinical Trial NCT05585320 (Phase 2a portion)

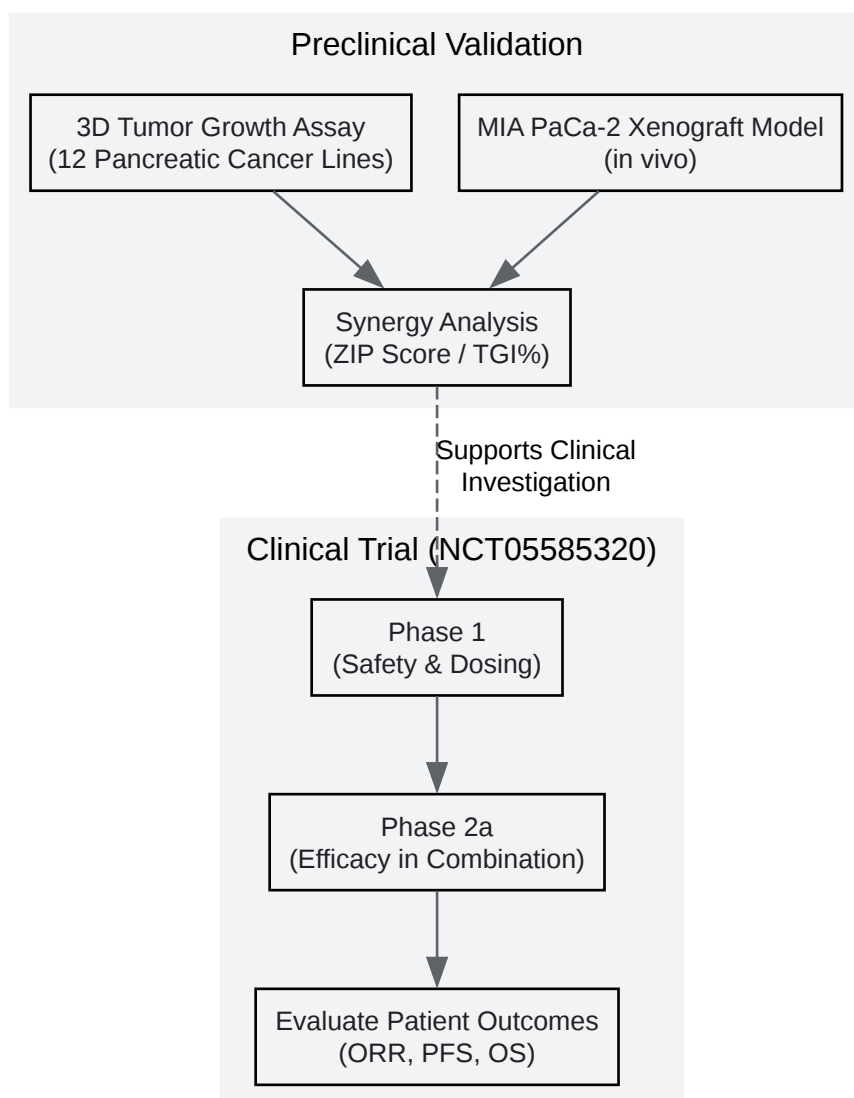
- Study Design: An open-label, dose-expansion study evaluating **atebimetinib** as a monotherapy and in combination with approved agents in patients with advanced or metastatic solid tumors with RAS or RAS/MAPK pathway activation.[9][13]
- Patient Population (Pancreatic Cancer Cohort): Patients with locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma with no prior systemic therapy for their advanced disease.[14]
- Treatment Regimen (**Atebimetinib** + mGnP):
 - **Atebimetinib**: 320 mg administered orally once daily.[4]
 - Gemcitabine: 1000 mg/m².
 - Nab-paclitaxel: 125 mg/m².
- Primary Endpoint: Overall Response Rate (ORR).[7]
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[7]

Visualizing the Mechanism and Workflow



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Caption: **Atebimetinib** targets MEK within the MAPK signaling pathway.



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Caption: Workflow for validating **Atebimetinib**'s synergistic effects.

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